Bienvenue dans la boutique en ligne BenchChem!

Momelotinib-2,2,6,6-d4

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry

Momelotinib-2,2,6,6-d4 (CAS 1619927-64-8) is a stable-isotope-labeled analog of the FDA-approved JAK1/JAK2/ACVR1 inhibitor momelotinib, in which four hydrogen atoms on the morpholine ring are replaced by deuterium atoms at the 2,2,6,6 positions. With a molecular formula of C23H18D4N6O2 and a molecular weight of 418.48 Da, this compound exhibits a +4.01 Da mass shift relative to the parent drug (414.47 Da).

Molecular Formula C23H22N6O2
Molecular Weight 418.5 g/mol
Cat. No. B12410079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomelotinib-2,2,6,6-d4
Molecular FormulaC23H22N6O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
InChIInChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2
InChIKeyZVHNDZWQTBEVRY-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momelotinib-2,2,6,6-d4 – A Site-Specific Deuterated JAK1/2 Inhibitor Standard for Quantitative Bioanalysis and Metabolic Investigation


Momelotinib-2,2,6,6-d4 (CAS 1619927-64-8) is a stable-isotope-labeled analog of the FDA-approved JAK1/JAK2/ACVR1 inhibitor momelotinib, in which four hydrogen atoms on the morpholine ring are replaced by deuterium atoms at the 2,2,6,6 positions . With a molecular formula of C23H18D4N6O2 and a molecular weight of 418.48 Da, this compound exhibits a +4.01 Da mass shift relative to the parent drug (414.47 Da) . It is supplied as a fully characterized reference standard with detailed certificates of analysis compliant with regulatory guidelines, and is intended for use as an analytical internal standard in LC-MS/MS method development, method validation, and quality control applications [1].

Why Unlabeled Momelotinib or Non-Analogous Deuterated Variants Cannot Substitute for Momelotinib-2,2,6,6-d4 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte while being chromatographically and mass-spectrometrically distinguishable. Unlabeled momelotinib cannot serve as an internal standard because it is chromatographically identical to the analyte, causing signal convolution and precluding accurate quantification [1]. Among deuterated momelotinib analogs, the specific position and number of deuterium atoms determine the mass shift, chromatographic retention time, and susceptibility to deuterium/hydrogen back-exchange. Momelotinib-2,2,6,6-d4 provides a defined +4.01 Da mass shift with deuteration on the morpholine ring at the 2,2,6,6 positions, a site of known cytochrome P450-mediated oxidation [2]. This contrasts with other deuterated variants such as momelotinib-d8 or momelotinib-3,3,5,5-d4, which differ in mass shift and may exhibit distinct isotopic retention characteristics during sample preparation, introducing variability in method robustness if used interchangeably [3].

Quantitative Differentiation of Momelotinib-2,2,6,6-d4 from Unlabeled Momelotinib and Alternative Deuterated Analogs


Defined +4.01 Da Mass Shift vs. Unlabeled Momelotinib for LC-MS/MS Signal Separation

Momelotinib-2,2,6,6-d4 possesses a molecular weight of 418.48 Da, representing a +4.01 Da mass shift compared to unlabeled momelotinib (414.47 Da) . This 4-Da difference ensures complete baseline separation of the internal standard from the analyte in the mass spectrometer's quadrupole isolation window, preventing cross-talk interference that can occur with single or double deuterium labeling in complex biological matrices . Alternative internal standards with different mass shifts (e.g., momelotinib-d8 with +8 Da) may exhibit different ionization efficiency and fragmentation patterns, requiring separate optimization of MS parameters.

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry

Isotopic Enrichment Factor Specification Ensuring >52.5% Deuterium Incorporation at Each Designated Position

The patent covering deuterated momelotinib analogs specifies an isotopic enrichment factor of at least 3500 for each designated deuterium atom, corresponding to a minimum of 52.5% deuterium incorporation at the 2,2,6,6 positions [1]. This is a quantitative, verifiable specification that distinguishes the labeled product from the natural abundance of deuterium (approximately 0.0156%), which would give an enrichment factor of ~1 in unlabeled momelotinib. Commercial reference standards of Momelotinib-2,2,6,6-d4 typically exceed this minimum specification, with many vendors reporting isotopic purity of ≥98% .

Isotope chemistry Reference standard quality Method validation

Site-Specific Morpholine Ring Deuteration Targeting Primary Metabolic Hotspot vs. Randomly Deuterated Analogs

The major circulating metabolite of momelotinib, M21 (a morpholino lactam), is formed via initial cytochrome P450-mediated oxidation of the morpholine ring, followed by aldehyde oxidase metabolism [1]. Momelotinib-2,2,6,6-d4 incorporates deuterium at the 2,2,6,6 positions of this same morpholine ring, precisely at the site of metabolic oxidation. Deuteration at these alpha-positions can slow CYP-mediated metabolism via the primary kinetic isotope effect (k_H/k_D), which for C-H vs. C-D bond cleavage typically ranges from 5-10 [2]. This site-specific deuteration strategy contrasts with globally deuterated analogs, where deuterium atoms may be placed at metabolically inert positions that do not confer any kinetic advantage.

Drug metabolism Cytochrome P450 Metabolic stability

Regulatory-Ready Reference Standard with Certificate of Analysis vs. Research-Grade Unlabeled Momelotinib

Momelotinib-2,2,6,6-d4 is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (CoA) compliant with regulatory guidelines for ANDA and DMF submissions [1]. The CoA typically includes HPLC purity, isotopic purity by mass spectrometry, water content, residual solvent analysis, and structural confirmation by 1H-NMR and LC-MS. In contrast, unlabeled momelotinib purchased as a research-grade compound for biological assays may not include the same level of characterization and may contain impurities that interfere with analytical method development [2]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request for the deuterated standard, a capability not available for generic unlabeled momelotinib [1].

ANDA submission GMP/GLP compliance Reference standard qualification

Procurement-Guided Application Scenarios for Momelotinib-2,2,6,6-d4 Based on Verified Differentiation


LC-MS/MS Method Development and Validation for Momelotinib Quantification in Plasma Following ICH M10 Guidelines

Momelotinib-2,2,6,6-d4 serves as the optimal internal standard for developing and validating LC-MS/MS methods for momelotinib quantification in human plasma, as required by ICH M10 bioanalytical guidelines. The +4.01 Da mass shift provides unambiguous SRM transition differentiation from the analyte, while the high isotopic purity (≥98%) ensures no cross-contribution to the analyte's chromatographic peak . Method validation parameters including accuracy, precision, selectivity, and matrix effect can be assessed with a well-characterized, CoA-documented standard, which is critical for ANDA submissions and bioequivalence studies [1].

Pharmacokinetic and Drug-Drug Interaction Studies of Momelotinib in Clinical and Preclinical Settings

In pharmacokinetic studies of momelotinib, accurate quantification of the parent drug and its active metabolite M21 is essential for determining AUC, Cmax, and half-life. Momelotinib-2,2,6,6-d4 enables precise measurement in the presence of co-administered drugs that may affect CYP3A4 metabolism . Its site-specific morpholine ring deuteration also allows investigation of the kinetic isotope effect on M21 metabolite formation, providing insights into the metabolic pathway's contribution to overall drug exposure and variability [1].

Quality Control Release Testing and Stability Studies for Momelotinib Drug Product Manufacturing

For pharmaceutical manufacturers producing momelotinib drug products, Momelotinib-2,2,6,6-d4 provides a traceable reference standard for assay, content uniformity, and dissolution testing. Its regulatory-grade characterization package, including HPLC purity and isotopic purity data, supports compliance with cGMP requirements for QC laboratory operations . The deuterated standard can be used for forced degradation studies to distinguish degradation products from the parent drug without interference from the internal standard, as the mass difference ensures chromatographic resolution [1].

Investigation of Deuterium Isotope Effects on Momelotinib Metabolism Using In Vitro Hepatocyte or Microsomal Incubations

Researchers investigating metabolic stability improvements through deuteration can use Momelotinib-2,2,6,6-d4 in head-to-head in vitro metabolism studies with unlabeled momelotinib in human liver microsomes or hepatocyte incubations . By comparing intrinsic clearance (CLint) or half-life (t1/2) between the deuterated and unlabeled compound under identical incubation conditions, the magnitude of the deuterium kinetic isotope effect at the morpholine ring can be experimentally determined. This evidence supports structure-activity relationship studies aimed at developing next-generation JAK inhibitors with improved metabolic stability [1].

Quote Request

Request a Quote for Momelotinib-2,2,6,6-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.